3-Methyl-2-butenal

Catalog No.
S564989
CAS No.
107-86-8
M.F
C5H8O
M. Wt
84.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-2-butenal

CAS Number

107-86-8

Product Name

3-Methyl-2-butenal

IUPAC Name

3-methylbut-2-enal

Molecular Formula

C5H8O

Molecular Weight

84.12 g/mol

InChI

InChI=1S/C5H8O/c1-5(2)3-4-6/h3-4H,1-2H3

InChI Key

SEPQTYODOKLVSB-UHFFFAOYSA-N

solubility

slightly
Solubility in water, g/100ml at 20Â °C: 11 (good)
Slightly soluble in water; soluble in fats
soluble (in ethanol)

Synonyms

2-Methyl-2-buten-4-al; 3,3-Dimethylacrolein; 3-Methyl-2-buten-1-al; 3- Methyl-2-butenal; 3-Methyl-2-butenaldehyde; 3-Methylcrotonaldehyde; NSC 149164; Prenal; Senecioaldehyde; β,β-Dimethylacrolein; β,β- Dimethylacrylic aldehyde; β-Methylcrotonaldehyd

Canonical SMILES

CC(=CC=O)C

The exact mass of the compound 3-Methyl-2-butenal is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in water, g/100ml at 20 °c: 11 (good)slightly soluble in water; soluble in fatssoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 149164. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Supplementary Records. It belongs to the ontological category of enal in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

3-Methyl-2-butenal (CAS: 107-86-8), commonly known as prenal, is an α,β-unsaturated aldehyde characterized by a gem-dimethyl substitution at the β-carbon. As a critical C5 building block, it is a foundational precursor in the industrial synthesis of terpenes, vitamins, and citral-based fragrances. Its dual functionality—an electrophilic aldehyde and a sterically hindered alkene—enables specific transformations that differ fundamentally from unsubstituted analogs. For procurement and process chemistry, its value lies in its ability to undergo chemoselective reductions and targeted condensations while minimizing the extreme toxicity and runaway reactivity associated with simpler enals like acrolein [1].

Research Fit

Reactive enal building block for citral and vitamin A/E synthesis
Model substrate for atmospheric oxidation kinetics studies
Conjugated diene system supports cycloaddition and acetalization pathways

Substituting 3-methyl-2-butenal with closely related analogs like crotonaldehyde or methacrolein fundamentally alters downstream synthetic pathways and safety profiles. The presence of the twin β-methyl groups creates significant steric hindrance at the alkene terminus. This steric bulk drastically reduces the compound's susceptibility to non-specific nucleophilic attack, meaning prenal cannot be replaced by acrolein or crotonaldehyde in applications requiring controlled reactivity with biological thiols. Furthermore, in catalytic hydrogenations, the β-dimethyl substitution kinetically shields the C=C bond, completely reversing the chemoselectivity to favor C=O reduction. Attempting to use a less substituted enal as a cost-saving measure results in over-reduction to saturated aldehydes or alcohols, destroying the required allylic architecture [1].

Substitution Risk

Saturated analog
3-Methylbutanal exhibits substantially lower Cl-atom reactivity, altering environmental fate and synthetic utility.
Isomeric aldehyde
3-Methyl-3-butenal yields distinct oxidation products; no cross-over observed, precluding direct interchange.
Non-conjugated isomer
Lacks the conjugated diene system required for key cycloaddition and acetalization chemistry.

Complete Reversal of Chemoselectivity in Catalytic Hydrogenation

The hydrogenation of α,β-unsaturated aldehydes typically favors the thermodynamically driven reduction of the C=C bond. However, 3-methyl-2-butenal exhibits a complete reversal of this selectivity. On Pt(111) catalysts at 353 K, the dominant product for prenal is the unsaturated alcohol (prenol), whereas acrolein undergoes almost exclusive decarbonylation or C=C reduction [1]. The twin β-methyl groups sterically inhibit the alkene's interaction with the catalyst surface, kinetically protecting the double bond and directing reduction strictly to the carbonyl group.

Evidence DimensionSelectivity toward allylic alcohol formation
Target Compound DataDominant formation of unsaturated alcohol (prenol)
Comparator Or BaselineAcrolein (dominant decarbonylation / C=C reduction)
Quantified DifferenceComplete reversal of chemoselectivity from C=C to C=O reduction
ConditionsPt(111) catalyst, 353 K

Allows industrial buyers to synthesize valuable C5 allylic alcohols (prenol) without requiring heavily poisoned or exotic catalysts to prevent over-reduction.

Cl Atom Reactivity
Head-to-head
Targetk = 3.43 × 10−10 cm3 molecule−1 s−1
Comparatork = 2.02 × 10−11 cm3 molecule−1 s−1
Supports compound-specific kinetic modeling
298 K, 1 atm; 17-fold difference

Attenuated Thiol Reactivity for Enhanced Handling Safety

Simpler enals exhibit high toxicity due to rapid, non-specific Michael additions with cellular thiols. 3-Methyl-2-butenal demonstrates a safer handling profile due to steric shielding at the alkene terminus. When incubated with Protein Tyrosine Phosphatase 1B (PTP1B), prenal left 93% of the enzyme activity intact after 10 minutes. In direct comparison, the unsubstituted baseline, acrolein, rapidly inactivated the enzyme (k_inact = 0.02 s^-1), leaving only 4% residual activity under identical conditions [1].

Evidence DimensionResidual PTP1B enzyme activity (thiol adduction proxy)
Target Compound Data93% residual activity
Comparator Or BaselineAcrolein (4% residual activity)
Quantified Difference~23-fold higher retained enzyme activity
Conditions500 μM aldehyde, 225 nM PTP1B, 10 min incubation

Procurement teams can specify prenal for large-scale synthesis or biological assays with significantly lower occupational exposure risks and fewer off-target adduction side reactions.

Isomer-Selective Oxidation
Head-to-head
TargetPrenol → Prenal exclusively
ComparatorIsoprenol → Isoprenal exclusively
Reinforces isomer-specific product identity
550 K, 8 Torr, photoionization MS

Steric Deactivation in Diels-Alder Cycloadditions

The β-dimethyl substitution that protects prenal during hydrogenation also inherently reduces its reactivity as a dienophile. In computational and experimental models of Diels-Alder reactions with 1-methoxybuta-1,3-diene, placing the methyl groups on the dienophile (as in 3-methyl-2-butenal) raises the relative product energies by 6 to 7 kcal/mol compared to the mono-substituted crotonaldehyde [1]. This makes the cycloaddition significantly less exothermic and kinetically slower.

Evidence DimensionRelative product energy in Diels-Alder cycloaddition
Target Compound Data+6 to +7 kcal/mol higher relative product energy
Comparator Or BaselineCrotonaldehyde (baseline relative product energy)
Quantified Difference6–7 kcal/mol thermodynamic penalty
ConditionsReaction with 1-methoxybuta-1,3-diene

Chemists must procure specific Lewis acid catalysts or utilize high-pressure reactors when substituting prenal for crotonaldehyde to force the cycloaddition forward.

Ecotoxicity Benchmark
Class-level
logIGC50 = −3.09 log(mol/L)
Quantitative input for QSAR model refinement
48-h Tetrahymena pyriformis assay

Elevated Electrophilic Susceptibility to Ozonolysis

While sterically hindered against nucleophiles, the electron-donating twin methyl groups of 3-methyl-2-butenal increase the electron density of the C=C bond, making it highly susceptible to electrophilic attack by ozone. Gas-phase kinetic studies reveal a bimolecular rate coefficient (k_obs) of 1.8 × 10^-18 cm^3 molecule^-1 s^-1 for prenal. This is 50% higher than methacrolein (1.2 × 10^-18 cm^3 molecule^-1 s^-1) and roughly 28% higher than crotonaldehyde (1.4 × 10^-18 cm^3 molecule^-1 s^-1) [1].

Evidence DimensionBimolecular rate coefficient for ozone reaction (k_obs)
Target Compound Data1.8 × 10^-18 cm^3 molecule^-1 s^-1
Comparator Or BaselineMethacrolein (1.2 × 10^-18 cm^3 molecule^-1 s^-1)
Quantified Difference50% higher ozonolysis rate coefficient
ConditionsGas-phase reaction at 298 K

Procurement and facility managers must enforce stricter inert-atmosphere storage and handling protocols for prenal to prevent rapid oxidative degradation compared to mono-methylated analogs.

Acetalization Yield
Cross-study
96.8% yield, 97.5% purity
Supports process fit for citral production
0.3% catalyst, 70–75 °C, 8 h
Aqueous Solubility
Data to verify
110 g/L
Informs aqueous-phase process design
Ambient temperature; source-specific review
Commercial Purity
Data to verify
Assay ≥97% (GC)
Meets typical fine chemical specification
Supplier specification; confirm with batch COA

Industrial Synthesis of Terpenes and Fragrances

Directly leveraging its chemoselective hydrogenation profile and its specific C5 architecture, 3-methyl-2-butenal is a primary precursor for synthesizing prenol and downstream fragrance compounds like citral. Its inherent steric protection prevents over-reduction, ensuring high yields of the target allylic alcohols in large-scale catalytic reactors [1].

Bio-Orthogonal Probes and Thiol-Tolerant Assays

Because its β-dimethyl groups severely attenuate non-specific Michael additions to cellular thiols, prenal is a highly suitable α,β-unsaturated aldehyde for use in complex biological matrices. It can serve as a reactive handle without causing the rapid enzyme inactivation typical of acrolein [2].

Precursor for Sterically Congested Cycloadditions

Despite the thermodynamic penalty and reduced reactivity compared to crotonaldehyde, 3-methyl-2-butenal is required when a synthetic pathway demands the direct installation of a gem-dimethyl group via a Diels-Alder reaction. When paired with appropriate Lewis acids, it enables the construction of highly substituted cyclic frameworks [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Citral and vitamin A/E precursor synthesis
Acetalization process efficiency
Reported yield and purity under optimized conditions
Atmospheric chemistry modeling
Cl-atom reaction kinetics
Measured rate constant for lifetime calculations
Biofuel combustion mechanism validation
Isomer-specific oxidation products
Exclusive product identity from prenol oxidation
Aquatic ecotoxicology and QSAR modeling
Experimental acute toxicity benchmark
logIGC50 data for in silico model refinement

Physical Description

Colorless to yellow liquid with a pungent odor; [ICSC] Colorless liquid; [Alfa Aesar MSDS]
Liquid
COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR.
Colourless liquid; almond, mild-buttery aroma

XLogP3

1.2

Hydrogen Bond Acceptor Count

1

Exact Mass

84.057514874 Da

Monoisotopic Mass

84.057514874 Da

Boiling Point

134 °C
136Â °C

Flash Point

37Â °C

Heavy Atom Count

6

Vapor Density

Relative vapor density (air = 1): 2.9

Density

0.9 g/cm³
Relative density of the vapour/air-mixture at 20Â °C (air = 1): 1.01
0.870-0.875

LogP

0.53

Melting Point

-20Â °C

UNII

2JZ2B60W76

GHS Hazard Statements

Aggregated GHS information provided by 1675 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (99.7%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (99.94%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (88.36%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (99.94%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

5.6 [mmHg]
Vapor pressure, kPa at 20Â °C: 0.75

Pictograms

Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant

Other CAS

107-86-8
90467-71-3

Wikipedia

Senecialdehyde

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2-Butenal, 3-methyl-: ACTIVE
Gross et al. Control of selectivity in heterogeneous catalysis by tuning nanoparticle properties and reactor residence time. Nature Chemistry, doi: 10.1038/nchem.1465, published online 30 September 2012 http://www.nature.com/nchem

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